molecular formula C15H8ClN3O3S2 B2906819 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1203269-58-2

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2906819
CAS No.: 1203269-58-2
M. Wt: 377.82
InChI Key: ROLCHQYEKVDXJS-UHFFFAOYSA-N
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Description

N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide linkage at position 3. The carboxamide nitrogen is further connected to a 1,3-thiazole ring substituted with a 5-chlorothiophen-2-yl group at position 4.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O3S2/c16-13-4-3-12(24-13)9-7-23-15(17-9)18-14(20)8-6-11(22-19-8)10-2-1-5-21-10/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLCHQYEKVDXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The following table summarizes its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H8ClN3O3S
Molecular Weight305.73 g/mol
Canonical SMILESC1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects by inhibiting specific pathways:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown the ability to inhibit COX enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Antitumor Activity : The compound has been studied for its potential to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It may target pathways involved in cancer cell survival and proliferation.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer properties of thiazole and oxazole derivatives. For instance:

  • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing significant growth inhibition with GI50 values ranging from 0.0244μM0.0244\mu M to 5.06μM5.06\mu M against leukemia cell lines .
Cell LineGI50 (μM)TGI (μM)
HL-60 (leukemia)0.02440.0866
HOP-62 (lung)0.5540.403
MDA-MB-435 (melanoma)0.03180.103

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated:

  • In vitro studies demonstrated that it can significantly reduce inflammation markers in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential role in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Thiazole Derivatives : A series of thiazole-based compounds were tested for their anticancer activities against a panel of tumor cell lines, showing effective inhibition with TGI values below 1μM1\mu M.
  • Oxazole Compounds : Research on oxazole derivatives revealed their capability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that structural modifications could enhance their efficacy against various cancers .

Comparison with Similar Compounds

Thiazole-Containing Carboxamides

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): This compound shares the 5-chlorothiazole moiety but replaces the oxazole-furan-carboxamide segment with a difluorobenzamide group. It inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a target in anaerobic pathogens, via conjugation between the benzene ring and thiazole .
  • 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ():
    Features a nitro-substituted thiazole and phenyl-oxazole core. While structurally distinct, its oxazole-thiazole-carboxamide backbone suggests similar synthetic routes (e.g., acyl chloride-amine coupling) .

Oxazole-Carboxamide Derivatives

  • Ceapin-A4 (N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) ():
    Shares the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide motif but substitutes the thiazole with a benzylpyrazole group. Ceapins modulate the unfolded protein response, indicating that the oxazole-furan-carboxamide scaffold is critical for protein interaction .

    • Key Insight : The thiazole in the target compound may confer enhanced electron-withdrawing properties, altering binding kinetics compared to pyrazole-based Ceapins.
  • SKL2001 (5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide) ():
    Retains the oxazole-furan-carboxamide core but replaces the thiazole with an imidazolylpropyl group. SKL2001 acts as a Wnt/β-catenin pathway agonist, demonstrating that furan-oxazole-carboxamides can target signaling pathways .

Physicochemical Properties

Property Target Compound N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide SKL2001
Molecular Weight ~409.85 g/mol* 302.71 g/mol 328.35 g/mol
LogP (Estimated) ~3.5 (moderate lipophilicity) 2.8 2.1
Hydrogen Bond Acceptors 6 4 5

*Calculated based on structural formula.

Q & A

Q. Table 1: Structural Analogs and Their Biological Activities

Compound ModificationBiological Activity (IC₅₀)Key Structural FeatureReference
5-Nitrothiophene replacementAnticancer: 2.1 µM (MCF7)Enhanced π-π stacking
Furan → Benzodioxole substitutionAntibacterial: MIC 8 µg/mLIncreased hydrophobicity
Chlorine → Methoxy groupAnti-inflammatory: 85% inhibitionImproved solubility

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